molecular formula C6H10N2O B1282126 1-(Propan-2-yl)-1H-pyrazol-4-ol CAS No. 75702-84-0

1-(Propan-2-yl)-1H-pyrazol-4-ol

Cat. No. B1282126
CAS RN: 75702-84-0
M. Wt: 126.16 g/mol
InChI Key: GTVJTOUCOLLRGC-UHFFFAOYSA-N
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Description

The compound "1-(Propan-2-yl)-1H-pyrazol-4-ol" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazoles are known for their wide applications in pharmaceutical and agrochemical industries due to their diverse biological activities .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a multicomponent domino reaction catalyzed by L-proline in aqueous media can be used to assemble densely functionalized pyrazoles . Another approach involves a one-pot three-component synthesis catalyzed by 2-hydroxy ethylammonium propionate under solvent-free conditions, which is notable for its high yields and environmental friendliness . Additionally, the synthesis of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one was achieved through a one-step reaction on solid Al2O3 at room temperature .

Molecular Structure Analysis

Molecular structure and vibrational spectra of pyrazole derivatives can be studied using density functional theory (DFT) methods. For example, the molecular structure of a pyrazole derivative with a chlorophenyl and propan-2-yl group was analyzed, revealing the localization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . Similarly, the molecular structure of another pyrazole derivative was optimized using DFT, and its stability was assessed through hyperconjugative interactions and intramolecular hydrogen bond-like weak interactions .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. The synthesis of 1,1'-bis[4-(1,3-diselenan-2-yl)pyrazoles] from pyrazole-4-carbaldehydes and propane-1,3-diselenol is an example of a reaction that forms a linearly bonded structure . Additionally, the antimicrobial activity of pyrazole derivatives can be evaluated, indicating that certain functional groups are crucial for biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be characterized using various spectroscopic techniques and thermal analysis. For instance, the synthesis and characterization of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol single crystals were performed, and the crystals were found to be stable up to 160 °C . The dielectric properties of these crystals were also studied, showing a decrease in dielectric constant with increasing frequency .

Scientific Research Applications

  • Organic Chemistry : The compound “1-(Propan-2-yl)-1H-pyrazol-4-ol” belongs to a class of organic compounds known as pyrazoles. Pyrazoles are used in the synthesis of various pharmaceutical drugs due to their wide range of biological activities .

  • Pharmaceutical Applications : Pyrazoles are used in the synthesis of various drugs such as antipyretic, anti-inflammatory, analgesic, antidiabetic, antibacterial, and anticancer agents .

  • Esterification : Compounds similar to “1-(Propan-2-yl)-1H-pyrazol-4-ol”, such as isopropyl acetate, are produced through a process called esterification. Isopropyl acetate is a solvent with a wide variety of manufacturing uses .

  • Nomenclature in Organic Chemistry : The compound “1-(Propan-2-yl)-1H-pyrazol-4-ol” can also be named as ‘isopropyl’ or ‘1-methylethyl’, where ‘propan-2-yl’ is the preferred prefix .

  • Isomeric Alkyl Groups : In the naming of isomeric alkyl groups, the compound “1-(Propan-2-yl)-1H-pyrazol-4-ol” can be named as: 2-(isopropoxy)propane, 2-[(propan-2-yl)oxy]propane .

  • Solvent Applications : Isopropyl acetate, a compound similar to “1-(Propan-2-yl)-1H-pyrazol-4-ol”, is a solvent that is miscible with most other solvents and has a wide variety of manufacturing uses .

  • Organic Chemistry : The compound “1-(Propan-2-yl)-1H-pyrazol-4-ol” belongs to a class of organic compounds known as pyrazoles. Pyrazoles are used in the synthesis of various pharmaceutical drugs due to their wide range of biological activities .

  • Pharmaceutical Applications : Pyrazoles are used in the synthesis of various drugs such as antipyretic, anti-inflammatory, analgesic, antidiabetic, antibacterial, and anticancer agents .

  • Esterification : Compounds similar to “1-(Propan-2-yl)-1H-pyrazol-4-ol”, such as isopropyl acetate, are produced through a process called esterification. Isopropyl acetate is a solvent with a wide variety of manufacturing uses .

  • Nomenclature in Organic Chemistry : The compound “1-(Propan-2-yl)-1H-pyrazol-4-ol” can also be named as ‘isopropyl’ or ‘1-methylethyl’, where ‘propan-2-yl’ is the preferred prefix .

  • Isomeric Alkyl Groups : In the naming of isomeric alkyl groups, the compound “1-(Propan-2-yl)-1H-pyrazol-4-ol” can be named as: 2-(isopropoxy)propane, 2-[(propan-2-yl)oxy]propane .

  • Solvent Applications : Isopropyl acetate, a compound similar to “1-(Propan-2-yl)-1H-pyrazol-4-ol”, is a solvent that is miscible with most other solvents and has a wide variety of manufacturing uses .

Future Directions

The study and development of pyrazol derivatives is a promising area of research due to their wide range of biological activities. Future research could involve the synthesis and testing of “1-(Propan-2-yl)-1H-pyrazol-4-ol” and related compounds to explore their potential uses .

properties

IUPAC Name

1-propan-2-ylpyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5(2)8-4-6(9)3-7-8/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVJTOUCOLLRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30515314
Record name 1-(Propan-2-yl)-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Propan-2-yl)-1H-pyrazol-4-ol

CAS RN

75702-84-0
Record name 1-(Propan-2-yl)-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Propan-2-yl)-1H-pyrazol-4-ol
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